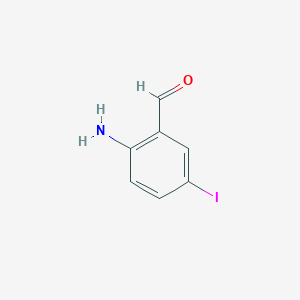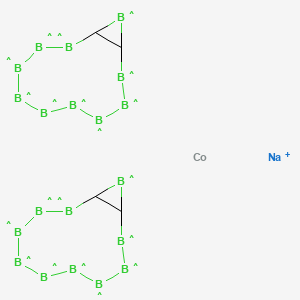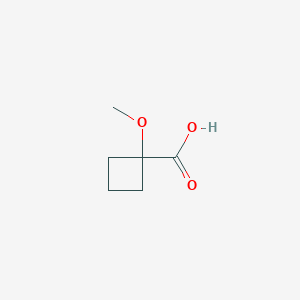
2-(Allyloxy) phenyl acetic acid
Übersicht
Beschreibung
2-(Allyloxy) phenyl acetic acid (2-AOPA) is a synthetic organic compound with the molecular formula C8H10O3. It is a member of the class of compounds known as phenylacetic acids, which are derivatives of acetic acid and contain a phenyl group. 2-AOPA has a wide range of applications in the fields of chemistry, medicine, and biology. In particular, it has been used in the synthesis of various compounds, as well as in the study of enzyme mechanisms and drug-receptor interactions. It has also been used as an inhibitor of certain enzymes and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
The research by Atkinson et al. (1983) investigates the anti-inflammatory properties of substituted (2-phenoxyphenyl)acetic acids. This study shows that certain substitutions, like halogenation, can considerably enhance the anti-inflammatory activity. It's suggested that [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a closely related compound, demonstrates potent anti-inflammatory effects with low toxicity, including low ulcerogenic potential (Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J., & Stillings, M., 1983).
Synthesis and Chemical Applications
In a 2001 study, Arranz and Boons explored the use of 2-(allyloxy) phenyl acetyl ester as a new relay protecting group for oligosaccharide synthesis. This compound can be efficiently removed without affecting other ester groups, showing its potential in complex chemical syntheses (Arranz, E., & Boons, G., 2001).
Pharmaceutical and Biological Applications
Ewadh et al. (2013) examined the antibacterial activity of 2-(2-hydroxy phenylimino) acetic acid, a compound similar in structure to 2-(allyloxy) phenyl acetic acid. They found that at certain concentrations, it effectively inhibited the growth of various pathogenic bacteria, indicating its potential as an antibacterial agent (Ewadh, M., Hasan, H., Bnyan, I. A., Mousa, F., Sultan, J., & Ewadh, M., 2013).
Analytical Chemistry and Biochemistry
Phenyl acetic acid, a metabolite of 2-phenyl ethylamine which is structurally related to 2-(allyloxy) phenyl acetic acid, acts as a neuromodulator. Its concentration in biological fluids can reflect levels of 2-phenylethylamine, thus helping in the assessment of various disorders. A study by Mangani et al. (2004) developed a method for determining phenyl acetic acid in human blood, highlighting its significance in medical diagnostics (Mangani, G., Canestrari, F., Berloni, A., Maione, M., Pagliarani, S., & Mangani, F., 2004).
Eigenschaften
IUPAC Name |
2-(2-prop-2-enoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-7-14-10-6-4-3-5-9(10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMDCILYSIGTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




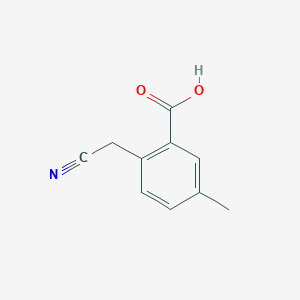
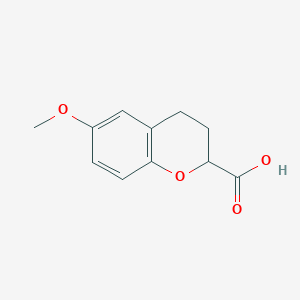
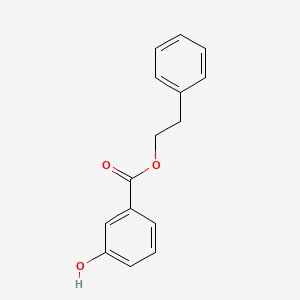

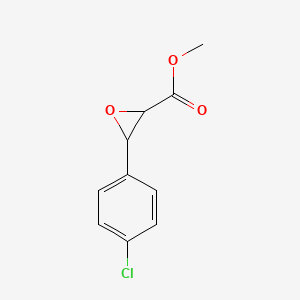
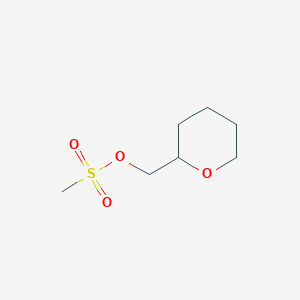


![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3176450.png)
